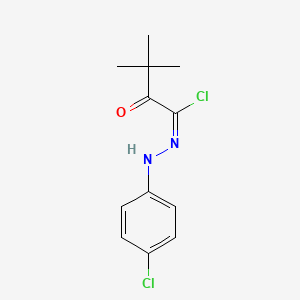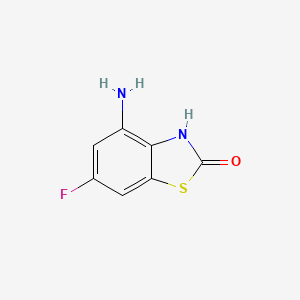
4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound that contains a benzothiazole ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both amino and fluoro substituents on the benzothiazole ring imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized using an oxidizing agent such as hydrogen peroxide to yield the desired benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include nitro derivatives, reduced fluoro compounds, and various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Lacks the fluoro substituent but shares the benzothiazole core.
6-Fluorobenzothiazole: Contains the fluoro group but lacks the amino substituent.
4-Amino-2,3-dihydro-1,3-benzothiazol-2-one: Similar structure but without the fluoro group.
Uniqueness
4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one is unique due to the presence of both amino and fluoro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal research.
Eigenschaften
Molekularformel |
C7H5FN2OS |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-amino-6-fluoro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5FN2OS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,9H2,(H,10,11) |
InChI-Schlüssel |
VMKNLUAEOMNRNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1N)NC(=O)S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine](/img/structure/B11759940.png)

![(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11759953.png)
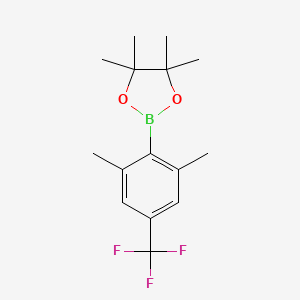
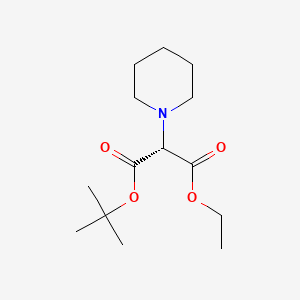
![[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759974.png)
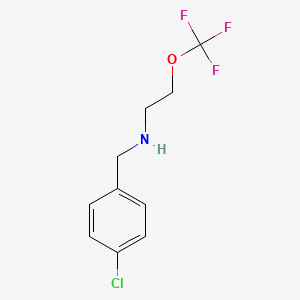
![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
![Ethyl[(2-methylphenyl)sulfanyl]amine](/img/structure/B11759996.png)
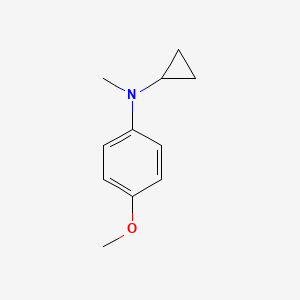
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11760013.png)
